molecular formula C5H9IO B1605008 2-(Iodomethyl)tetrahydrofuran CAS No. 5831-70-9

2-(Iodomethyl)tetrahydrofuran

Cat. No.: B1605008
CAS No.: 5831-70-9
M. Wt: 212.03 g/mol
InChI Key: BMZJORGYEOQMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)tetrahydrofuran (CAS: Not explicitly provided; structure shown in Fig. S1 ) is a halogenated tetrahydrofuran derivative featuring an iodomethyl substituent at the 2-position of the tetrahydrofuran ring. This compound is synthesized via iodocyclization reactions, such as the cyclization of 4-penten-1-ol using [O–I–O]+ halogen bond complexes like (1-OMe)₂-I, which demonstrates comparable efficiency to Barluenga’s reagent ([bis(pyridine)-iodine(I)]⁺BF₄⁻) but with superior stability . Its crystal structure, resolved via X-ray diffraction, confirms the tetracyclic framework and spatial arrangement of the iodomethyl group . The iodine atom imparts unique reactivity, making it valuable in organic synthesis, particularly in cyclization and substitution reactions.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Iodocyclization Using N-Iodosuccinimide (NIS)

This method is widely used in academic research for stereoselective synthesis, especially when starting from carbohydrate derivatives.

  • Mechanism: The reaction proceeds via a 5-exo-tet cyclization where NIS induces electrophilic iodination of an allylic precursor, forming the tetrahydrofuran ring with an iodomethyl substituent at the 2-position.
  • Reaction Conditions: Typical reactions are carried out in tetrahydrofuran (THF) solvent at room temperature for about 2 hours.
  • Key Steps:

    • Oxidation of diols to form reactive carbonyl intermediates.
    • Allylation to introduce an allyl group.
    • Iodocyclization with NIS.
    • Purification by flash chromatography.
  • Yields and Stereoselectivity: Yields around 70-75% are reported with diastereomeric ratios (dr) of about 4:1 favoring one stereoisomer. X-ray crystallography confirms the regio- and stereochemical outcome.

Example from literature:

Compound Starting Material Reagent Solvent Time Yield (%) Diastereomeric Ratio (dr)
2-(Iodomethyl)tetrahydrofuran Allylated carbohydrate derivative NIS (1.1 eq) THF/water (16:1 v/v) 2 h 73 4:1

Reference: Ahmadian Moghaddam et al., Eur. J. Org. Chem., 2023

Nucleophilic Substitution on Tetrahydrofuran Derivatives

  • Method: Tetrahydrofuran is first converted to an alkoxide intermediate by treatment with a strong base such as sodium hydride. This intermediate then undergoes nucleophilic substitution with iodomethane.
  • Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to avoid side reactions.
  • Industrial Relevance: This method is scalable and commonly used in industrial synthesis due to the availability of starting materials and straightforward reaction setup.

Substitution of p-Toluenesulfonic Acid Tetrahydrofuran-2-ylmethyl Ester

  • Method: The ester is reacted with sodium iodide in acetone, where iodide displaces the tosylate group to form this compound.
  • Reaction Conditions: The reaction is performed at ambient temperature, often with stirring for several hours to ensure complete conversion.
  • Advantages: This method offers good regioselectivity and purity of the product.

Influence of Iodinating Reagents and Protecting Groups

The choice of iodinating reagent and protecting groups on substrates significantly affects the reaction outcome:

Reagent Stability (DFT Calculations) Reaction Rate Compatibility with Protecting Groups
Barluenga’s reagent Low High Limited
O–I–O halogen complexes High Moderate Moderate
N-Iodosuccinimide (NIS) Moderate High High

Reference: BenchChem, 2025

  • Protecting groups such as benzyl and acetyl groups on carbohydrate hydroxyls help steer regioselectivity by modifying steric and electronic environments during iodocyclization.
  • Benzyl groups favor 5-exo-tet cyclization by reducing steric hindrance.
  • Acetyl groups stabilize transition states through electron-withdrawing effects.

Post-Cyclization Modifications and Base Treatment

  • Treatment of this compound derivatives with bases can lead to elimination or substitution reactions.
  • Strong bases (e.g., DBU) promote β-elimination to form exocyclic double bonds.
  • Mild bases (e.g., potassium carbonate) facilitate nucleophilic substitution, enabling further functionalization.
  • The stereochemistry of the iodomethyl group influences reaction pathways, with S-configured derivatives undergoing elimination more readily than R-isomers.

Analytical Characterization and Structural Confirmation

  • NMR Spectroscopy: Characteristic signals for the iodomethyl group appear at δ ~2.18–2.28 ppm in proton NMR and δ ~10.4 ppm in carbon NMR.
  • X-ray Crystallography: Provides definitive confirmation of regio- and stereochemistry, especially important for carbohydrate-derived compounds.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
  • Chromatographic Purification: Flash chromatography with methanol/dichloromethane gradients is typical for isolating pure products.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Solvent Reaction Conditions Yield (%) Notes
Iodocyclization with NIS Allylated carbohydrate derivatives N-Iodosuccinimide (NIS) THF/water (16:1) RT, 2 h ~73 High regio- and stereoselectivity
Nucleophilic substitution with base Tetrahydrofuran Sodium hydride, iodomethane Anhydrous solvent Inert atmosphere, RT Variable Industrially scalable
Tosylate substitution with NaI p-Toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester Sodium iodide Acetone RT, several hours Good Good purity, mild conditions

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Synthetic Applications

2.1 Carbohydrate Chemistry

One of the prominent applications of 2-(iodomethyl)tetrahydrofuran is in the synthesis of methylene tetrahydrofuran-fused carbohydrates. Research has demonstrated that this compound can facilitate iodocyclization reactions that yield bicyclic saccharides. For instance, a study highlighted the regioselectivity of iodocyclization in various carbohydrate substrates, leading to high yields and specific diastereomeric outcomes .

Reaction Type Substrate Yield Notes
IodocyclizationMethyl α-glucopyranoside98%Mixture of four cyclization products obtained
Synthesis of bicyclic sugarsVarious carbohydratesVariableRegioselectivity can be controlled by protecting groups

2.2 Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse molecular architectures that could lead to potential pharmaceutical candidates. The incorporation of the tetrahydrofuran moiety into drug scaffolds has been shown to enhance biological activity and selectivity.

Case Studies

3.1 Synthesis of Methylene Tetrahydrofurane-Fused Carbohydrates

A notable case study involved the synthesis of methylene tetrahydrofurane-fused carbohydrates using this compound as a key intermediate. The study demonstrated that treatment with NIS led to efficient iodocyclization, resulting in a variety of bicyclic sugar derivatives. The researchers utilized X-ray crystallography to confirm the stereochemical outcomes, showcasing the compound's utility in carbohydrate synthesis .

3.2 Application in Photoclick Chemistry

Another innovative application was reported where the enol ether functionality derived from this compound was utilized in photoclick reactions. This application expanded the substrate scope within carbohydrate chemistry and demonstrated the versatility of this compound in facilitating complex organic transformations .

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)tetrahydrofuran involves its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to participate in various substitution reactions, where it transfers its iodomethyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Barluenga’s Reagent

  • Reaction Rate : Both (1-OMe)₂-I and Barluenga’s reagent achieve similar iodocyclization rates for forming 2-(iodomethyl)tetrahydrofuran.
  • Stability : (1-OMe)₂-I exhibits higher thermodynamic stability (DFT calculations), enabling better reaction control and storage .

Comparison with 2-Methyltetrahydrofuran (2-MTHF)

  • Synthetic Utility : While 2-MTHF (CAS 96-47-9) is primarily a solvent, this compound serves as a reactive intermediate. 2-MTHF is synthesized as a racemic mixture and used as a greener alternative to tetrahydrofuran (THF) due to lower water miscibility .

Halogenated Derivatives

  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : This brominated derivative () features bulky aryl groups, reducing reactivity compared to the iodomethyl analog. Bromine’s lower leaving-group tendency and steric hindrance limit its utility in substitution reactions.

Physical and Chemical Properties

Property This compound 2-MTHF Tetrahydrofuran (THF)
Molecular Weight ~212 g/mol (estimated) 86.13 g/mol 72.11 g/mol
Boiling Point Not reported 80–82°C 66°C
Water Solubility Likely low (iodine hydrophobicity) 4.3 g/100 mL (20°C) Miscible
Reactivity High (iodide leaving group) Low (solvent) Low (solvent)

Biological Activity

2-(Iodomethyl)tetrahydrofuran is a halogenated compound that has gained attention in various fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodomethyl group attached to a tetrahydrofuran ring. Its molecular formula is C5H9IOC_5H_9IO. The iodine atom in this structure can influence its reactivity and interactions within biological systems, making it a subject of interest for synthetic chemists and biologists alike.

Synthesis

The synthesis of this compound typically involves iodocyclization reactions. For instance, one method includes treating tetrahydrofuran derivatives with N-iodosuccinimide (NIS), which facilitates the formation of the iodomethyl group through a regioselective process. This reaction has been shown to yield high percentages of desired products, highlighting its efficiency in organic synthesis .

Biological Activity

1. Antimicrobial Properties
Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. The presence of iodine is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that derivatives of tetrahydrofuran can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several studies. For example, its effects on cancer cell lines have been investigated, revealing that this compound can induce apoptosis in specific types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

3. Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Research has demonstrated that this compound can act as a potent inhibitor of certain proteases, which are critical for various biological processes including protein degradation and cell signaling. This property could be harnessed for therapeutic applications in diseases where protease activity is dysregulated .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptotic changes.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
CytotoxicInduction of apoptosisROS generation leading to oxidative stress
Enzyme inhibitionInhibition of proteasesCompetitive binding to active sites

Q & A

Q. What are the common synthetic routes for preparing 2-(iodomethyl)tetrahydrofuran, and what analytical methods confirm its structure?

Basic Research Question
The primary synthetic route involves iodocyclization of allylated carbohydrate precursors using N-iodosuccinimide (NIS) in tetrahydrofuran (THF). This reaction proceeds via a 5-exo-tet cyclization mechanism , favoring the formation of the tetrahydrofuran ring . Key steps include:

  • Oxidation of diols to generate reactive carbonyl intermediates.
  • Allylation to introduce the iodomethyl precursor.
  • Cyclization with NIS, monitored by thin-layer chromatography (TLC).
  • Purification via column chromatography.

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for the iodomethyl group (δ ~2.18–2.28 ppm in 1^1H NMR; δ ~10.4 ppm in 13^{13}C NMR) and tetrahydrofuran ring protons .
  • X-ray crystallography : Definitive determination of regio- and stereochemistry, particularly for carbohydrate derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data for this compound are limited, protocols for analogous iodinated solvents apply:

  • Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodinated compounds.
  • Peroxide mitigation : Store under inert gas (e.g., argon) to prevent peroxide formation, similar to THF .
  • Waste disposal : Segregate halogenated waste and follow institutional guidelines for iodinated organics .

Q. How does the choice of iodinating reagent influence the stereochemical outcome of this compound synthesis?

Advanced Research Question
The iodinating reagent impacts reaction efficiency and stereoselectivity :

  • Barluenga’s reagent ([bis(pyridine)-iodine(I)]+^+BF4_4^-) enables rapid cyclization but is moisture-sensitive .
  • O–I–O halogen bond complexes (e.g., (1-OMe)2_2-I) offer comparable reaction rates with enhanced stability , as shown by DFT calculations (Table 1) .
  • NIS is preferred for carbohydrate derivatives due to compatibility with hydroxyl-protecting groups (e.g., benzyl or acetyl), which direct regioselectivity .
ReagentStability (DFT)Reaction RateCompatibility with Protecting Groups
Barluenga’sLowHighLimited
O–I–O complexesHighModerateModerate
NISModerateHighHigh

Q. How can protecting groups be strategically employed to control regioselectivity in iodocyclization reactions?

Advanced Research Question
Protecting groups steer the regiochemical outcome by altering steric and electronic environments:

  • Benzyl groups on carbohydrate hydroxyls favor 5-exo-tet cyclization by reducing steric hindrance at the reaction site .
  • Acetyl groups stabilize transition states through electron-withdrawing effects, directing iodocyclization to specific positions .
  • Case study : In methyl-α-D-glucopyranoside derivatives, benzyl protection at C-3 and C-6 positions led to >95% regioselectivity for this compound formation .

Q. What role does base treatment play in post-cyclization modification of this compound derivatives?

Intermediate Research Question
Base treatment determines subsequent reactivity :

  • Elimination : Strong bases (e.g., DBU) promote β-elimination, generating exocyclic double bonds.
  • Substitution : Mild bases (e.g., K2_2CO3_3) facilitate nucleophilic displacement of iodide, enabling functionalization (e.g., azide or thiol introduction) .
  • Stereochemical dependence : The R/S configuration of the iodomethyl group dictates reaction pathways. For example, S-configured derivatives undergo elimination faster than R-isomers .

Q. How do computational methods enhance understanding of intermediates in this compound synthesis?

Advanced Research Question
Density Functional Theory (DFT) calculations:

  • Predict transition state geometries and activation energies for iodocyclization steps .
  • Compare reagent stability : O–I–O complexes show lower decomposition tendencies than Barluenga’s reagent (ΔG^\ddagger = 25.3 vs. 18.7 kcal/mol) .
  • Guide protecting group selection by modeling steric effects and electronic interactions .

Q. How are contradictions in reported yields or stereoselectivity resolved in iodocyclization studies?

Advanced Research Question
Data discrepancies often arise from reaction conditions or substrate purity :

  • Solvent effects : THF vs. dichloromethane (DCM) alters polarity, impacting cyclization rates. THF increases yields by 15–20% in carbohydrate systems .
  • Temperature control : Reactions at 0°C favor kinetic control (higher stereoselectivity), while room temperature favors thermodynamic products .
  • Validation : Reproduce experiments with standardized protocols (e.g., inert atmosphere, anhydrous solvents) and cross-validate with multiple characterization methods (NMR, HPLC) .

Properties

IUPAC Name

2-(iodomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZJORGYEOQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327107
Record name 2-(iodomethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-70-9
Record name 2-(iodomethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Iodomethyl)tetrahydrofuran
2-(Iodomethyl)tetrahydrofuran
2-(Iodomethyl)tetrahydrofuran
2-(Iodomethyl)tetrahydrofuran
2-(Iodomethyl)tetrahydrofuran
2-(Iodomethyl)tetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.